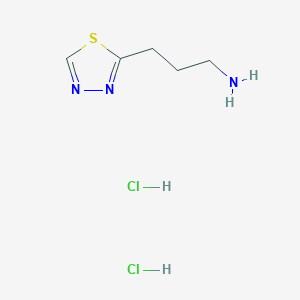
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The dihydrochloride form enhances the compound’s solubility and stability, making it suitable for various applications in scientific research and industry.
Applications De Recherche Scientifique
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that compounds with a similar structure, such as 2-amino-1,3,4-thiadiazoles, have been shown to exhibit inhibitory activity against carbonic anhydrase and alpha-glycosidase , which play crucial roles in the treatment of glaucoma and diabetes mellitus type 2, respectively.
Mode of Action
Based on the known activities of similar compounds, it can be inferred that it might interact with its targets (carbonic anhydrase and alpha-glycosidase) to inhibit their activity .
Biochemical Pathways
Given its potential inhibitory activity against carbonic anhydrase and alpha-glycosidase, it can be inferred that it might affect the biochemical pathways involving these enzymes .
Result of Action
Based on the known activities of similar compounds, it can be inferred that it might have potential antitumor , antibacterial , antifungal , and antiparasitic activities.
Méthodes De Préparation
The synthesis of 3-(1,3,4-Thiadiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-1,3,4-thiadiazole with appropriate alkylating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a dehydrating agent, which facilitates the formation of the thiadiazole ring . The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol. Industrial production methods may involve microwave-assisted synthesis to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrazinecarbothioamide, triethylamine, and hydrazonoyl chloride . The major products formed depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
3-(1,3,4-Thiadiazol-2-yl)propan-1-amine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,3,4-thiadiazole-2-thiol: Exhibits significant antifungal activity.
1,3,4-Thiadiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
3-(1,3,4-thiadiazol-2-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S.2ClH/c6-3-1-2-5-8-7-4-9-5;;/h4H,1-3,6H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFJJDMPUBIOSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)
![Tert-butyl 2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2404968.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)
![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)
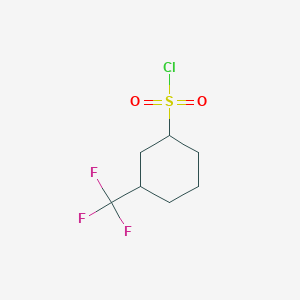
![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)

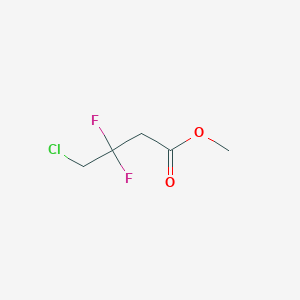
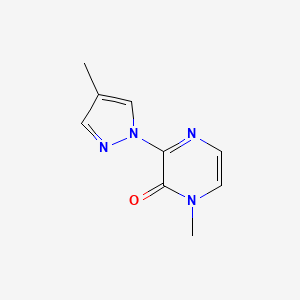
![1-(3-Methoxyphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2404982.png)
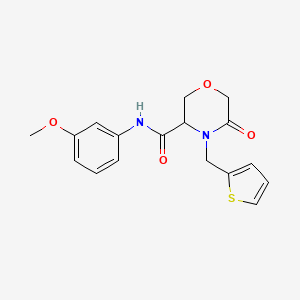
![2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2404986.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2404987.png)
